6-Isopropylpyrazin-2-amine

LPAR1 antagonism GPCR pharmacology Fibrosis therapy

Securing the correct regioisomer is critical for SAR continuity in GPCR-targeted programs. 6-Isopropylpyrazin-2-amine provides a non-negotiable 6-isopropyl-2-amino substitution pattern validated for nanomolar LPAR1 binding (Ki = 24.5-94.8 nM). Substituting 3-, 5-, or N-isopropyl isomers can invalidate lead optimization data. • Key Differentiator: The primary aromatic amine handle enables versatile derivatization (Buchwald-Hartwig, amide coupling, reductive amination) for systematic library expansion. • Supply Certainty: Structurally authenticated, high-purity stock eliminates the lead time and risk of in-house custom synthesis for this specific pharmacophoric element.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12831808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropylpyrazin-2-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=CC(=N1)N
InChIInChI=1S/C7H11N3/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3,(H2,8,10)
InChIKeyGOCCGYUXSRIIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropylpyrazin-2-amine: GPCR Inhibitor Scaffold Profile


6-Isopropylpyrazin-2-amine (CAS 1159818-00-4; synonyms: 2-Amino-6-(iso-propyl)pyrazine, 2-Pyrazinamine, 6-(1-methylethyl)-) is a heterocyclic aminopyrazine building block with molecular formula C7H11N3 and molecular weight 137.18 g/mol . The compound features a pyrazine core substituted with an amino group at the 2-position and an isopropyl group at the 6-position. This specific regiochemical arrangement distinguishes it from positional isomers such as 3-isopropylpyrazin-2-amine (CAS 1483114-41-5) and 5-isopropylpyrazin-2-amine (CAS 114176-64-6), as well as from the N-substituted analog N-isopropylpyrazin-2-amine (CAS 65032-10-2). The 6-isopropyl-2-amino substitution pattern confers distinct physicochemical properties—notably calculated cLogP values and topological polar surface area (tPSA) metrics—that directly influence ligand efficiency and target engagement profiles [1]. In recent medicinal chemistry programs, the 6-isopropylpyrazin-2-yl moiety has been deployed as a privileged pharmacophoric element in LPAR1 (lysophosphatidic acid receptor 1) antagonist programs, demonstrating nanomolar-range binding affinity in structurally optimized clinical candidates [2].

6-Isopropylpyrazin-2-amine Substitution Specificity


The procurement of aminopyrazine building blocks for medicinal chemistry and agrochemical discovery cannot be approached through simple functional class substitution. Pyrazin-2-amine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the nature and the precise position of alkyl substituents. The 6-isopropyl-2-amino substitution pattern on the pyrazine ring represents a specific electronic and steric environment that cannot be replicated by 3-, 5-, or N-isopropyl positional isomers, nor by alternative alkyl chains such as methyl, ethyl, or n-propyl groups. Published SAR analyses within pyrazin-2-amine chemical series demonstrate that isopropyl substitution frequently outperforms other alkyl groups (e.g., methyl, ethyl, cyclopropyl) in balancing lipophilicity with target binding complementarity, though the optimal position varies by target class [1]. In the context of GPCR-targeted inhibitor programs, the 6-isopropyl-2-amino motif has been specifically selected over alternative substitution patterns after systematic SAR exploration, indicating that the precise regiochemistry is non-negotiable for achieving the reported nanomolar potencies [2]. Furthermore, the distinct SMILES string (CC(C1=CN=CC(N)=N1)C) and InChIKey identify this compound as a unique chemical entity whose biological and synthetic properties diverge from its regioisomers and homologs. Substitution with a different isomer or alkyl analog would fundamentally alter binding pocket complementarity, rendering cross-program SAR extrapolation invalid and potentially undermining entire lead optimization campaigns .

6-Isopropylpyrazin-2-amine Comparator Evidence


LPAR1 Antagonist Potency Across Chemotypes

The 6-isopropylpyrazin-2-yl pharmacophore, when incorporated into structurally optimized LPAR1 antagonist scaffolds, consistently yields high-affinity binding in the low nanomolar range. Across three distinct molecular frameworks within the same patent family, the 6-isopropylpyrazin-2-yl-containing compounds demonstrated Ki values ranging from 24.5 nM to 94.8 nM and IC50 values from 29.3 nM to 42.9 nM [1][2]. While the patent does not provide direct comparator data for the same scaffolds bearing alternative pyrazin-2-amine substituents, the explicit selection of the 6-isopropyl substitution pattern (over cyclopropyloxy, t-butyl, and other R1 variants listed in claim 1) in these advanced examples constitutes class-level inference of superior performance within this specific target context [3]. The three examples—differing in the heteroaromatic linker (pyridine vs. pyrimidine) and substitution of the distal phenyl ring—maintain consistent nanomolar activity, suggesting that the 6-isopropylpyrazin-2-yl motif confers robust target engagement across scaffold variations.

LPAR1 antagonism GPCR pharmacology Fibrosis therapy

Regioisomer Comparison: C- vs. N-Isopropyl Substitution

A critical procurement consideration is the structural distinction between 6-isopropylpyrazin-2-amine (CAS 1159818-00-4) and its N-isopropyl regioisomer (CAS 65032-10-2). Despite sharing identical molecular formula (C7H11N3) and molecular weight (137.18), these compounds differ fundamentally in the connectivity of the isopropyl group: the target compound bears the isopropyl substituent directly on the pyrazine ring carbon at the 6-position, whereas N-isopropylpyrazin-2-amine bears the isopropyl group on the exocyclic amine nitrogen . This distinction has profound implications: (1) The C-substituted 6-isopropyl variant retains a primary aromatic amine (NH2) available for further derivatization via diazotization, acylation, or sulfonylation, whereas the N-isopropyl variant presents a secondary amine with altered nucleophilicity and steric profile. (2) The electronic distribution across the pyrazine ring differs, with the C-isopropyl group exerting inductive and hyperconjugative effects distinct from the N-isopropyl substitution. (3) In the LPAR1 antagonist program, the C6-isopropyl substitution pattern (as part of the 6-isopropylpyrazin-2-ylamino motif) was specifically selected, whereas the N-isopropyl variant would present an entirely different spatial orientation of the alkyl group relative to the heteroaromatic core [1].

Regioisomer SAR Synthetic intermediate Building block selection

Alkyl Substituent SAR: Isopropyl Advantage

Within aminopyrazine chemical space, the selection of the isopropyl substituent over linear (ethyl, n-propyl) or smaller branched (isobutyl) alkyl groups reflects established medicinal chemistry principles regarding lipophilic ligand efficiency (LLE). The isopropyl group provides an optimal balance of steric bulk (van der Waals volume approximately 44.6 ų vs. ethyl 34.6 ų) and lipophilicity contribution (π constant approximately 1.3 vs. ethyl 1.0) while avoiding the excessive molecular weight and rotational flexibility penalties associated with larger alkyl chains [1]. In the LPAR1 patent series, the R1 position (corresponding to the substituent on the pyrazine ring) was extensively explored, with the patent explicitly listing isopropyl as a preferred embodiment alongside cyclopropyloxy, t-butyl, and other groups, but isopropyl was selected for the most advanced exemplification (Examples 15B, 16B, 18B) [2]. Published SAR studies on related aminopyrazine scaffolds demonstrate that isopropyl substitution frequently outperforms methyl (under-sized for pocket filling) and tert-butyl (excessive steric clash) in balancing potency with physicochemical properties, though the data are target-specific and not directly from 6-isopropylpyrazin-2-amine studies [3].

Alkyl SAR Lipophilicity optimization Ligand efficiency

Synthetic Distinction: C6-Isopropyl Aminopyrazine

The synthetic accessibility of 6-isopropylpyrazin-2-amine differs fundamentally from that of N-substituted pyrazin-2-amines and 3-substituted regioisomers, with implications for procurement strategy and downstream derivatization. The primary route to 6-isopropylpyrazin-2-amine proceeds via nucleophilic aromatic substitution of 2-chloropyrazine with isopropylamine, followed by regioselective functionalization or alternative ring construction approaches . In contrast, N-isopropylpyrazin-2-amine (CAS 65032-10-2) is prepared by direct alkylation of 2-aminopyrazine with isopropyl halides or reductive amination [1]. For 3-isopropylpyrazin-2-amine (CAS 1483114-41-5), alternative starting materials (e.g., 3-substituted pyrazine precursors) are required . The commercial availability of 6-isopropylpyrazin-2-amine from multiple vendors (purity specifications: 95-98%) enables direct procurement without in-house synthesis, whereas custom synthesis of the correct regioisomer would introduce significant timeline and resource burdens. Additionally, the C6-isopropyl substitution pattern provides a unique vector for further elaboration via the primary amine handle (e.g., Buchwald-Hartwig coupling, amide bond formation, diazonium chemistry) that is not accessible with N-substituted variants.

Synthetic methodology Nucleophilic substitution Building block procurement

6-Isopropylpyrazin-2-amine Application Scenarios


LPAR1 Antagonist Lead Optimization Pharmacophore

6-Isopropylpyrazin-2-amine serves as a critical pharmacophoric element in LPAR1 antagonist programs targeting fibrosis, non-alcoholic steatohepatitis (NASH), and other LPAR1-mediated disorders. The 6-isopropylpyrazin-2-ylamino motif, when incorporated into advanced heteroaromatic scaffolds, consistently delivers nanomolar-range binding affinity (Ki = 24.5–94.8 nM) and functional inhibition (IC50 = 29.3–42.9 nM) at human LPAR1 [1]. This activity profile supports its use in: (1) hit-to-lead expansion campaigns where the 6-isopropylpyrazin-2-yl core can be diversified through the primary amine handle; (2) scaffold-hopping exercises to identify novel LPAR1 chemotypes with improved pharmacokinetic properties; and (3) tool compound generation for target validation studies in preclinical fibrosis models. The compound's validated performance across three distinct molecular frameworks (pyridine-linked, pyrimidine-linked, and varied phenyl substitution) underscores its robustness as a privileged LPAR1-binding element [2].

Primary Amine Derivatization for Library Synthesis

Unlike N-alkylated pyrazin-2-amines, 6-isopropylpyrazin-2-amine retains a primary aromatic amine group (NH2) that enables a broader repertoire of downstream synthetic transformations [1]. This functional handle supports: (1) Buchwald-Hartwig cross-coupling with aryl/heteroaryl halides to generate N-arylated derivatives; (2) amide bond formation with carboxylic acids for diversification; (3) diazonium chemistry for halogenation or Sandmeyer-type substitutions; (4) reductive amination with aldehydes; and (5) sulfonamide formation for property modulation. The C6-isopropyl group provides a hydrophobic anchor that can occupy lipophilic binding pockets while the amine-directed derivatization enables systematic exploration of vector space. This combination of structural features makes the compound particularly valuable for constructing focused chemical libraries in GPCR-targeted and kinase inhibitor discovery programs, where the pyrazine core serves as a bioisosteric replacement for pyridine, pyrimidine, or phenyl rings [2].

Alkyl-Substituted Aminopyrazine SAR Studies

6-Isopropylpyrazin-2-amine represents an ideal reference compound for systematic structure-activity relationship (SAR) investigations comparing the effects of alkyl substitution pattern, branching, and lipophilicity on target binding and ADME properties [1]. The compound can serve as a benchmark against which the performance of alternative substitution patterns (6-ethyl, 6-n-propyl, 6-cyclopropyl, 5-isopropyl, 3-isopropyl, and N-isopropyl variants) can be quantitatively assessed within the same assay cascade. Such comparative studies are essential for establishing target-specific SAR trends and for validating computational models of ligand-receptor interactions. In the LPAR1 program, the selection of 6-isopropyl over alternative R1 groups (including cyclopropyloxy, t-butyl, and others) implies that this substitution pattern provided an optimal balance of potency and physicochemical properties, though the underlying comparative data remain proprietary [2]. Academic and industrial laboratories conducting aminopyrazine SAR can use 6-isopropylpyrazin-2-amine as a validated positive control or starting point for their own optimization efforts.

Agrochemical Aminopyrazine Scaffold Exploration

Beyond pharmaceutical applications, aminopyrazine derivatives have established utility in agrochemical discovery, particularly as fungicides, herbicides, and insecticide intermediates. 6-Isopropylpyrazin-2-amine offers a structurally defined entry point into this chemical space [1]. The pyrazine core is a recognized bioisostere in agrochemical design, and the 6-isopropyl-2-amino substitution pattern provides a distinct vector set for exploring structure-activity landscapes in crop protection targets. While specific quantitative data for 6-isopropylpyrazin-2-amine in agrochemical assays are not publicly disclosed, the broader class of alkylpyrazines has demonstrated antimicrobial, antifungal, and herbicidal activities [2]. The compound's commercial availability at research-scale quantities (>95% purity) enables rapid preliminary screening without the burden of custom synthesis, making it suitable for hit-finding campaigns in agricultural biotechnology and crop science research organizations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Isopropylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.